1-tert-butyl-1H-1,2,4-triazole
Description
The study of heterocyclic compounds, molecules containing cyclic structures with at least one atom other than carbon, is a cornerstone of modern chemical science. nih.gov Among these, nitrogen-containing heterocycles are particularly prominent due to their wide-ranging applications. The triazole nucleus, a five-membered ring with three nitrogen atoms, exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.govnih.gov This article focuses on derivatives of the 1,2,4-triazole scaffold, specifically exploring the synthesis, properties, and research relevance of N-substituted derivatives, with a singular focus on the sterically hindered compound, 1-tert-butyl-1H-1,2,4-triazole.
Structure
3D Structure
Properties
CAS No. |
16778-72-6 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-tert-butyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)9-5-7-4-8-9/h4-5H,1-3H3 |
InChI Key |
RMEWUNSSPFOXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC=N1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Tert Butyl 1h 1,2,4 Triazole
Direct Synthesis Approaches to 1-tert-butyl-1H-1,2,4-triazole
The direct synthesis of this compound predominantly relies on the N-alkylation of the parent 1H-1,2,4-triazole. A significant challenge in this synthesis is controlling the regioselectivity, as the triazole ring possesses three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated. researchgate.netnih.gov
Controlling the regioselectivity of alkylation on ambident nucleophiles like 1,2,4-triazole (B32235) is a fundamental challenge in heterocyclic chemistry, often necessitating complex protection-deprotection schemes. acs.org The direct alkylation of 1H-1,2,4-triazole with a tert-butyl electrophile typically yields a mixture of 1-substituted and 4-substituted isomers. researchgate.net The N-1 alkylated products are generally the predominant ones when using a weak base. researchgate.net
The alkylation process is typically initiated by deprotonating the 1H-1,2,4-triazole using a suitable base. The resulting triazolate anion then acts as a nucleophile, attacking the alkylating agent. Common bases employed for this purpose include strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as potassium hydroxide (B78521) (KOH). researchgate.netiaea.org The use of DBU in a solvent like tetrahydrofuran (B95107) (THF) is a convenient and high-yielding method for preparing 1-substituted-1,2,4-triazoles. researchgate.net Similarly, alkylation can be performed in an aqueous-alkaline medium where the basicity of the triazole leads to deprotonation under the influence of an alkali like KOH. iaea.orgscispace.com Other bases, such as sodium methoxide, have also been proven effective for the deprotonation step prior to alkylation. researchgate.net
The regiochemical outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. acs.orgresearchgate.net When alkylating 1,2,4-triazole with various alkyl halides using a base like DBU, a consistent regioselectivity of approximately 90:10 in favor of the N1-isomer over the N4-isomer is often observed. researchgate.net The steric hindrance presented by the bulky tert-butyl group on the alkylating agent (e.g., tert-butyl bromide) strongly favors substitution at the less sterically hindered N1 position.
Recent studies have shown that this regioselectivity can be dramatically influenced or even inverted. acs.orged.ac.uk The choice of an organic base can significantly alter the product ratio. While most bases give an N1-selectivity of 82-87%, the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can lead to a major departure from this norm. ed.ac.uk This effect is attributed to regioselective ion pairing between the triazolate anion and the conjugate acid of the base, which can act as a noncovalent in situ protecting group. acs.orged.ac.uk This strategy allows for direct access to 4-alkyl-1,2,4-triazoles with high selectivity (rr up to 94:6). acs.orged.ac.uk
| Base | Solvent | Alkylation Position (N1:N4 Ratio) | Reference |
|---|---|---|---|
| DBU | THF | ~90:10 | researchgate.net |
| MTBD | MeCN | ~87:13 | ed.ac.uk |
| TBD | MeCN | 48:52 | ed.ac.uk |
| Various | Diverse | N1 selectivity is inversely proportional to solvent ionizing power (except for halogenated solvents) | ed.ac.uk |
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering benefits such as significantly reduced reaction times, improved yields, and reduced pollution. clockss.orgnih.gov The application of microwave irradiation has been successfully used for the synthesis of various 1,2,4-triazole derivatives. clockss.orgnih.govscispace.com For instance, a one-pot, three-component reaction to produce substituted 1,2,4-triazoles demonstrated higher efficiency and yields under microwave irradiation compared to conventional heating methods. clockss.org In one reported procedure, the reaction time was reduced to just 2-3 minutes. clockss.org Another protocol for synthesizing 1-alkyl-1,2,4-triazole derivatives under microwave conditions utilized potassium carbonate as a base and an ionic liquid as the solvent, resulting in excellent yields. researchgate.net This highlights the potential for microwave-assisted routes to provide a rapid and efficient pathway to this compound.
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | Variable (e.g., 22-87%) | clockss.org |
| Microwave-Assisted | 2-3 minutes | Improved (e.g., 55-98%) | clockss.org |
| Microwave-Assisted (N-alkylation) | Not specified | Excellent | researchgate.net |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scispace.com Several approaches to synthesizing triazoles align with these principles. The use of microwave irradiation is considered a green technique due to its energy efficiency and reduction in reaction times. clockss.orgnih.gov Furthermore, the choice of solvent is critical. Syntheses have been developed that use water as a solvent, which is a benign and environmentally friendly option. researchgate.net For example, the copper-catalyzed "click reaction" to form 1,2,3-triazoles has been successfully performed in water. researchgate.net Alkylation of 1,2,4-triazole has also been conducted in an aqueous-alkaline medium, avoiding the need for volatile organic solvents. iaea.org Another green approach involves the use of recyclable ionic liquids as the reaction medium, which has been demonstrated for the microwave-assisted alkylation of 1,2,4-triazole. researchgate.net
Regioselective N-Alkylation Strategies of 1H-1,2,4-Triazole
Functionalization and Derivatization Strategies
Once synthesized, this compound can serve as a versatile building block for more complex molecules. Derivatization can occur at the remaining ring positions (C3, C5, or N4).
One key functionalization strategy is the quaternization of the N4 nitrogen atom. The 1-alkylated triazole can react with a second alkylating agent, such as a polyfluoroalkyl halide, under heating to form a quaternary 1-alkyl-4-alkyl-1,2,4-triazolium salt. researchgate.net This reaction proceeds in high yield and is a pathway to producing novel ionic liquids. researchgate.net
Another derivatization route involves using this compound as a ligand in coordination chemistry. The molecule can act as a monodentate ligand, coordinating to a metal center through the N4 atom of the triazole ring. doaj.org This has been demonstrated in the direct synthesis of copper(II) complexes where this compound coordinates to the copper cation. doaj.org The resulting complexes exhibit structures such as square-pyramidal or octahedral geometries, depending on the other ligands present. doaj.org While direct functionalization of the C3 and C5 positions of this compound is not extensively detailed, general methods for triazole functionalization, such as metalation followed by reaction with an electrophile, could potentially be applied.
Modification of the Triazole Ring System
The 1,2,4-triazole ring is a versatile scaffold that can be modified at various positions. One common approach is the alkylation of the 3-sulfanyl fragment, which serves as a convenient and selective method for producing a variety of polysubstituted triazoles. researchgate.net The introduction of different substituents on the triazole ring can significantly impact the molecule's properties. For instance, the presence of electron-withdrawing or electron-donating groups on the 1,2,4-triazole ring has been shown to affect the biological activity of the resulting compounds. nih.gov
The modification of the triazole ring can also involve creating fused heterocyclic systems. For example, new 2-amino- ontosight.aithiazolo[3,2-b] ontosight.aimdpi.comresearchgate.nettriazoles have been synthesized, demonstrating the triazole ring's capacity to be incorporated into more complex polycyclic structures. researchgate.net
Incorporation into Larger Molecular Scaffolds
The this compound moiety is often incorporated into larger molecular frameworks to modulate their physicochemical and biological properties. nih.gov This strategy is prevalent in medicinal chemistry, where the triazole ring can act as a pharmacophore, a bioisostere of amide or ester groups, or a structural linker. nih.gov
For example, 1,2,4-triazole derivatives have been integrated into the structures of natural products like bergenin (B1666849) and combretastatin (B1194345) A-4 to create novel conjugates with enhanced biological activities. nih.gov The tert-butyl group, in particular, can enhance lipophilicity, which may improve the bioavailability of the resulting molecule. In the design of PXR inhibitors, the 3-tert-butylphenyl group has been identified as beneficial for maintaining optimal binding activity, suggesting an interaction with a hydrophobic site on the receptor. nih.gov
The synthesis of such complex molecules often involves multi-step sequences. A common strategy begins with the synthesis of a core structure, which is then functionalized. For instance, a four-step process involving carbonyl epoxidation, substitution, reduction, and amidation has been used to synthesize 1,2,4-triazole derivatives containing amino acid fragments. mdpi.com
Synthesis of Triazole Derivatives Containing Specific Functional Groups (e.g., carboxylate, amino acid fragments)
The introduction of specific functional groups, such as carboxylates and amino acid fragments, onto the this compound scaffold allows for the fine-tuning of its properties and the exploration of new chemical space.
Carboxylate Derivatives: this compound-1-carboxylate can be synthesized by reacting 1,2,4-triazole with tert-butyl chloroformate in the presence of a base. ontosight.ai This derivative serves as a versatile intermediate for the synthesis of other triazole compounds. ontosight.ai The carboxylate group influences the molecule's solubility and stability. ontosight.ai
Amino Acid Fragment Derivatives: A series of 1,2,4-triazole derivatives incorporating amino acid fragments have been synthesized. mdpi.com These syntheses often involve coupling the triazole moiety with protected amino acids. For example, tert-butyl carbamate (B1207046) (Boc)-protected amino acids have been used in amidation reactions to create these derivatives. mdpi.com The resulting compounds have been characterized by various spectroscopic methods, including 1H-NMR, 13C-NMR, and HRMS. mdpi.com
| Compound ID | IUPAC Name | Yield (%) | Melting Point (°C) |
| 8c | tert-butyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate | 64.0 | 109–111 |
| 8i | tert-butyl ((1S)-2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxo-1-phenylethyl)carbamate | 80.0 | 110–113 |
| 8k | tert-butyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | 78.0 | 100–102 |
| Table based on data from a study on the synthesis of novel 1,2,4-triazole derivatives containing amino acid fragments. mdpi.com |
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical reactions. These methods are increasingly applied to the synthesis of this compound and its derivatives.
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. frontiersin.org MCRs are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of molecular diversity. frontiersin.org
Several MCRs have been developed for the synthesis of triazole derivatives. For instance, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a regioselective route to 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.org Another example involves an electrochemical MCR of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and alcohols to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org The use of MCRs offers a convergent and efficient pathway to complex tetrazole scaffolds as well, a related class of heterocycles. nih.gov
Catalyst-Free Synthesis Approaches
The development of catalyst-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Several catalyst-free approaches for the synthesis of triazoles have been reported.
One such method involves the synthesis of 1,2,4-triazolo[1,5-a]pyridines through a tandem reaction of enaminonitriles and benzohydrazides under microwave irradiation, which is also free of additives. researchgate.net Another notable example is the catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite (B80452) as a nitrogen monoxide source in environmentally benign solvents like ethanol (B145695) and water. rsc.org A simple and mild method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) also proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org
Chemo- and Regioselective Control in Triazole Formation
Controlling the chemo- and regioselectivity is crucial in the synthesis of substituted triazoles, as multiple isomers can often be formed.
Regioselectivity refers to the preferential formation of one constitutional isomer over others. In the alkylation of 1,2,4-triazole, the ratio of N1- and N4-alkylated isomers can be influenced by the choice of base and reaction conditions. researchgate.net The use of DBU as a base has been shown to favor the formation of 1-substituted-1,2,4-triazoles. researchgate.net In [3+2] cycloaddition reactions to form 1,2,4-triazoles, the regioselectivity can be controlled by the nature of the reactants and the reaction conditions. For example, the reaction of nitrile imines with trifluoromethyl cyanide (CF3CN) leads to the regioselective formation of 5-trifluoromethyl-1,2,4-triazoles. mdpi.com A plausible mechanism involves the in-situ generation of a nitrile imine from a hydrazonyl chloride, which then undergoes a regioselective cycloaddition. mdpi.com
Chemoselectivity , the preferential reaction of one functional group in the presence of others, is also a critical consideration. DFT studies have been employed to understand and predict the chemoselectivity in [3+2] cycloaddition reactions for triazole synthesis. scispace.com The reaction between β-carbonyl phosphonates and azides can be controlled to chemoselectively produce 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted triazoles by using cesium carbonate as a base. acs.org
Advanced Spectroscopic and Structural Elucidation of 1 Tert Butyl 1h 1,2,4 Triazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-tert-butyl-1H-1,2,4-triazole and its derivatives, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments, including two-dimensional techniques, allows for complete structural assignment.
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique chemical shifts (δ), signal multiplicity (splitting pattern), and integration (proton count).
In derivatives of this compound, the tert-butyl group characteristically appears as a sharp singlet in the upfield region of the spectrum, typically between δ 1.2 and 1.6 ppm, due to the nine equivalent protons. The protons on the triazole ring (H3 and H5) are deshielded and resonate at lower fields, generally between δ 7.8 and 9.4 ppm. mdpi.com Their exact chemical shifts are influenced by the solvent and the electronic nature of other substituents on the triazole ring.
For instance, in the derivative 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, the triazole protons are observed as singlets at δ 7.96 and δ 8.20 ppm in DMSO-d₆. mdpi.com Similarly, for 1-(tert-butyl)-3-phenyl-1H-1,2,4-triazol-5-amine, the protons of the phenyl group appear in the range of δ 7.24-7.95 ppm.
Table 1: Representative ¹H NMR Data for selected 1,2,4-Triazole (B32235) Derivatives
| Compound | Solvent | tert-Butyl Protons (δ, ppm) | Triazole Ring Protons (δ, ppm) | Other Key Signals (δ, ppm) | Reference |
|---|---|---|---|---|---|
| 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | DMSO-d₆ | 1.40 (s, 9H) | 7.96 (s, 1H), 8.20 (s, 1H) | 1.24 (s, 3H, CH₃), 7.02 (s, 1H, NH), 12.73 (br, 1H, COOH) | mdpi.com |
| tert-Butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate | DMSO-d₆ | 1.34 (s, 9H) | 7.93 (s, 1H), 8.49 (s, 1H) | 1.07 (s, 3H, CH₃), 4.29 (d, 2H, CH₂-triazole), 6.51 (s, 1H, NH) | vibgyorpublishers.org |
¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.
For this compound derivatives, the carbons of the tert-butyl group produce characteristic signals: a quaternary carbon signal around δ 50-80 ppm and the methyl carbons at approximately δ 28 ppm. mdpi.com The triazole ring carbons (C3 and C5) are significantly deshielded due to the attached nitrogen atoms, typically resonating in the range of δ 145–155 ppm. mdpi.com
In the ¹³C NMR spectrum of 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, the triazole carbons appear at δ 145.56 and 151.63 ppm. mdpi.com The carbons of the tert-butoxycarbonyl (Boc) protecting group are also clearly identifiable, with the quaternary carbon at δ 78.95 ppm and the three methyl carbons at δ 28.64 ppm. mdpi.com
Table 2: Representative ¹³C NMR Data for selected 1,2,4-Triazole Derivatives
| Compound | Solvent | tert-Butyl Carbons (δ, ppm) | Triazole Ring Carbons (δ, ppm) | Other Key Signals (δ, ppm) | Reference |
|---|---|---|---|---|---|
| 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | DMSO-d₆ | 28.64 (C(CH₃)₃), 78.95 (C(CH₃)₃) | 145.56, 151.63 | 22.33 (CH₃), 52.06 (C(COOH)), 155.02 (C=O), 174.53 (COOH) | mdpi.com |
| tert-Butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate | DMSO-d₆ | 28.25 (C(CH₃)₃), 77.87 (C(CH₃)₃) | 144.91, 151.01 | 23.90 (CH₃), 52.61 (CH₂-triazole), 155.02 (C=O) | vibgyorpublishers.org |
¹⁵N NMR spectroscopy provides direct information about the electronic environment of nitrogen atoms, which is particularly valuable for heterocyclic systems like triazoles. The chemical shifts of the nitrogen atoms in the triazole ring are distinct and can confirm the substitution pattern (e.g., 1-substituted vs. 4-substituted).
In a detailed study of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, the four nitrogen atoms of the molecule were characterized. vibgyorpublishers.org The analysis confirmed the N1 substitution on the triazole ring. The observed ¹⁵N chemical shifts were:
N-1 (carbamate): δ 93.29 ppm
N-7 (triazole, position 1): δ 214.54 ppm
N-8 (triazole, position 2): δ 299.12 ppm
N-10 (triazole, position 4): δ 251.97 ppm
These assignments were definitively confirmed using two-dimensional NMR experiments. vibgyorpublishers.orgvibgyorpublishers.org
Two-dimensional (2D) NMR experiments establish correlations between different nuclei, providing irrefutable evidence of molecular connectivity.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) correlates directly bonded carbon atoms with their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations (typically over 2-4 bonds) between protons and carbons (or other nuclei like ¹⁵N). This is crucial for identifying quaternary carbons and piecing together the molecular fragments.
For tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, HMBC was instrumental. vibgyorpublishers.org Key ¹H-¹⁵N HMBC correlations confirmed the structure:
A correlation between the triazole protons and the nitrogen at position 1 (N-7, δ 214.54 ppm) established the N1-substitution pattern. vibgyorpublishers.orgvibgyorpublishers.org
Correlations between the triazole protons and the other ring nitrogens (N-8 and N-10) allowed for the complete assignment of the triazole nitrogen signals. vibgyorpublishers.org
¹H-¹³C HMBC correlations connected the tert-butyl protons to the quaternary carbon of the group and linked the various fragments of the molecule together. vibgyorpublishers.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (stretching, bending, etc.). The resulting spectrum serves as a molecular fingerprint, with characteristic absorption bands indicating the presence of specific functional groups.
For this compound and its derivatives, the IR spectrum is expected to show several characteristic absorption bands.
C-H Vibrations: The aliphatic C-H stretching vibrations of the tert-butyl group typically appear in the 2950-2850 cm⁻¹ region. Aromatic C-H stretching from the triazole ring is expected at higher wavenumbers, often above 3000 cm⁻¹. omicsonline.org For the parent 1H-1,2,4-triazole, these are seen around 3097 and 3032 cm⁻¹. omicsonline.org
C=N and N=N Stretching: The triazole ring itself gives rise to characteristic stretching vibrations. C=N and N=N stretching modes are typically observed in the 1600-1450 cm⁻¹ region. omicsonline.org In studies of 1H-1,2,4-triazole, bands at 1543 cm⁻¹ (attributed to –N=N stretching) and 1529 cm⁻¹ (C=C/C=N aromatic stretching) have been identified. omicsonline.org
Ring Vibrations: Other skeletal vibrations of the triazole ring (ring breathing and deformations) occur at lower frequencies.
The presence of other functional groups in derivatives will introduce their own characteristic signals, such as the strong C=O stretching band of a carbonyl group (e.g., in a carbamate (B1207046) or acid) around 1700 cm⁻¹. mdpi.com
Table 3: General IR Absorption Regions for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comment |
|---|---|---|
| Aromatic C-H Stretch (Triazole) | 3150 - 3000 | Characteristic of C-H bonds on the heterocyclic ring. omicsonline.org |
| Aliphatic C-H Stretch (tert-Butyl) | 3000 - 2850 | Stretching of C-H bonds in the methyl groups. |
| C=N / N=N Stretch (Triazole Ring) | 1600 - 1450 | Complex vibrations characteristic of the triazole ring system. omicsonline.org |
| C-N Stretch | 1350 - 1000 | Stretching of the bond between the tert-butyl group and the ring nitrogen. |
Analysis of Hydrogen Bonding and Intermolecular Interactions
The supramolecular assembly and crystal packing of this compound and its derivatives are governed by a network of weak intermolecular interactions. Due to the absence of classical hydrogen bond donors (like N-H or O-H) in the parent molecule, the structure is stabilized primarily by weak C-H···N hydrogen bonds and van der Waals forces.
Detailed studies on related triazole derivatives using techniques like Hirshfeld surface analysis have quantified the contributions of various intermolecular contacts. nih.govnih.govnih.govmdpi.com These analyses reveal that H···H contacts typically account for the largest portion of the crystal packing, often exceeding 50%, highlighting the significance of van der Waals interactions. nih.govnih.govnih.gov Interactions involving the triazole nitrogen atoms, such as C-H···N hydrogen bonds, are also crucial, connecting molecules into chains or more complex three-dimensional networks. iucr.orgresearchgate.netresearchgate.net Other significant contacts include H···C/C···H, and in derivatives, interactions with other heteroatoms like oxygen (H···O/O···H) or sulfur (H···S/S···H) play a major role. nih.govnih.govnih.govmdpi.com
In the solid state, these interactions guide the molecules into specific arrangements. For instance, in the crystal structure of a benzimidazole (B57391) derivative of a triazole, bifurcated C—H⋯O hydrogen bonds link individual molecules into layers. nih.gov Similarly, in iron(II) complexes involving ligands derived from 1-tert-butyl-1,2,3-triazole, weak C—H···C/S/N interactions link neighboring molecules into a three-dimensional supramolecular network. nih.govnih.gov The analysis of these non-covalent interactions is fundamental to understanding the material's physicochemical properties.
| Interaction Type | Typical Contribution | Description | Supporting Derivatives |
| H···H | > 50% | Predominantly van der Waals forces, crucial for overall packing efficiency. nih.gov | N¹ ,N ³-bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methylene]-2,2-dimethylpropane-1,3-diamine-Fe(II) complex. nih.govnih.gov |
| H···N/N···H | 12-20% | Weak C-H···N hydrogen bonds involving the triazole ring nitrogens, often forming chains. iucr.orgresearchgate.net | 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-methylquinoxalin-2(1H)-one. researchgate.net |
| H···C/C···H | 14-18% | General van der Waals contacts contributing to the molecular packing. nih.govnih.govnih.gov | 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one. nih.gov |
| H···O/O···H | ~15% | Present in hydrated crystals or derivatives with oxygen-containing functional groups. nih.govresearchgate.net | dimethyl[(1H-1,2,4-triazol-1-yl)methyl]amine monohydrate. researchgate.net |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique for the verification of the molecular formula of this compound. The chemical formula of the compound is C₆H₁₁N₃, which corresponds to a theoretical monoisotopic mass of 125.0953 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion, often as a protonated species [M+H]⁺ in positive ion mode. This experimental mass is then compared to the theoretically calculated mass for the expected formula. A match within a very narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the elemental composition. For instance, in the characterization of novel 1,2,4-triazole derivatives containing amino acid fragments, HRMS was used to confirm the structures by matching the calculated mass for the [M+H]⁺ ion with the found experimental value. mdpi.com A similar approach is used for 1,5-disubstituted 1,2,3-triazoles, where the required mass for the molecular ion is reported alongside the experimentally found mass, confirming the synthesis of the target compound. rsc.org
The analysis of fragmentation patterns in the mass spectrum can also provide structural information, although it is not the primary method for molecular formula confirmation when HRMS is available.
| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass ( g/mol ) |
| [M] | C₆H₁₁N₃ | 125.0953 |
| [M+H]⁺ | C₆H₁₂N₃⁺ | 126.1031 |
| [M+Na]⁺ | C₆H₁₁N₃Na⁺ | 148.0850 |
| [M+K]⁺ | C₆H₁₁N₃K⁺ | 164.0590 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of this compound and its derivatives in the solid state. This technique provides detailed information on molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate crystal packing.
| Parameter | Example Value (Derivative) consensus.app |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9194(19) |
| b (Å) | 10.5250(3) |
| c (Å) | 24.4985(6) |
| α (˚) | 90 |
| β (˚) | 90.589(3) |
| γ (˚) | 90 |
| Volume (ų) | 2041.66(9) |
| Z (Molecules/Unit Cell) | 4 |
Data from 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine monohydrate for illustrative purposes.
From the solved crystal structure, the precise molecular geometry, including bond lengths, bond angles, and dihedral angles, is determined. The 1,2,4-triazole ring is expected to be essentially planar. nih.gov In derivatives, the planarity of this ring is a common feature, with minimal root-mean-square deviation of the constituent atoms. nih.gov The tert-butyl group, attached to the N1 position, will exhibit standard tetrahedral geometry at the quaternary carbon.
The orientation of the tert-butyl group relative to the triazole ring is a key conformational feature. In related structures, such as a quinoxalinone derivative with a butyl group, the substituent is oriented in a syn-clinal position with respect to the triazole ring. researchgate.net The triazole ring itself often exhibits shortened C(sp²)–N bonds compared to conventional single bonds, a feature attributed to stereoelectronic interactions, such as delocalization of nitrogen lone pairs into adjacent π-antibonding orbitals. researchgate.net In metal complexes, this compound typically acts as a monodentate ligand, coordinating to the metal center through the N4 atom of the heterocycle. doaj.orgresearchgate.net
| Bond/Angle | Expected/Observed Feature | Reference Derivative |
| Triazole Ring | Essentially planar | 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one. nih.gov |
| C(sp²)-N bonds | Shorter than conventional C-N single bonds | dimethyl[(1H-1,2,4-triazol-1-yl)methyl]amine monohydrate. researchgate.net |
| Coordination | Monodentate via N4 atom | Copper(II) thiocyanate (B1210189) and nitrate (B79036) complexes. doaj.org |
| Substituent Orientation | Dihedral angles define conformation | 1-[(1-Butyl-1H-1,2,3-triazol-5-yl)methyl]-3-methylquinoxalin-2(1H)-one. researchgate.net |
Crystal packing describes how individual molecules are arranged in the crystal lattice. This supramolecular assembly is dictated by the intermolecular interactions discussed in section 3.2.2. X-ray crystallography reveals the tangible consequences of these forces. For this compound and its derivatives, packing is primarily driven by a combination of weak C-H···N hydrogen bonds and nonspecific van der Waals interactions. researchgate.netiucr.org
These interactions can lead to the formation of well-defined structural motifs. For example, molecules may be linked into one-dimensional chains along a crystallographic axis. researchgate.net In other cases, these interactions extend into two or three dimensions, creating layers or complex 3D networks. nih.govnih.goviucr.org In a derivative of N-glycosyl-1,2,3-triazole, molecules arrange into distinct layers with hydrophobic sections (built from butyl triazole units) and more polar sections (dominated by carbohydrate units). iucr.org The steric bulk of the tert-butyl group plays a significant role, influencing how closely molecules can approach each other and preventing more efficient packing arrangements like π–π stacking, which might be observed in less hindered aromatic systems. The result is a three-dimensional architecture stabilized by a delicate balance of weak, directional hydrogen bonds and isotropic van der Waals forces.
Computational and Theoretical Investigations of 1 Tert Butyl 1h 1,2,4 Triazole
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic properties and reactivity of the molecule with high accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. researchgate.netirjweb.com These calculations are fundamental to understanding the geometry, stability, and reactivity of compounds. For the 1,2,4-triazole (B32235) class of compounds, DFT has been widely used to optimize molecular geometries and calculate various electronic parameters. researchgate.netisres.org Studies on related 1,2,4-triazole derivatives use DFT to establish a baseline for theoretical characterization, which often shows good agreement with experimental data from techniques like FT-IR and NMR spectroscopy. researchgate.net The presence of the tert-butyl group on the 1-position of the triazole ring influences the electronic distribution and steric properties of the molecule, which can be precisely modeled using DFT calculations. ufrgs.br
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.net
Table 1: Example Frontier Orbital Energies for a Related Triazole Derivative Data for 1-allyl-3-(allylthio)-5-(tert-butyl)-1H-1,2,4-triazole
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| EHOMO | -0.2302 | -6.264 |
| ELUMO | -0.0774 | -2.106 |
| Energy Gap (ΔE) | 0.1528 | 4.158 |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule, which are invaluable for predicting its reactivity. irjweb.com These maps illustrate the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. researchgate.net
For 1,2,4-triazole derivatives, MEP analyses consistently show that the nitrogen atoms of the triazole ring are the most electron-rich centers, making them the primary sites for interactions with electrophiles. researchgate.netresearchgate.net In 1-tert-butyl-1H-1,2,4-triazole, the MEP would show negative potential localized around the N2 and N4 atoms, identifying them as the most likely sites for electrophilic interactions or protonation.
Molecular Modeling and Simulation
Beyond static quantum calculations, molecular modeling techniques simulate the molecule's behavior over time, providing insights into its dynamics and interactions.
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. This technique can be applied to study the conformational flexibility of this compound. The primary conformational freedom in this molecule is the rotation of the bulky tert-butyl group around the single bond connecting it to the N1 atom of the triazole ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. Such simulations have been used to validate experimental results and understand binding interactions for more complex 1,2,4-triazole derivatives. nih.gov
Computational methods are highly effective for predicting the most likely site of protonation in a molecule containing multiple basic atoms. For the 1,2,4-triazole ring, the nitrogen atoms are potential protonation sites. Theoretical studies on the parent 1,2,4-triazole molecule have investigated protonation at the N1, N2, and N4 positions. dnu.dp.uasemanticscholar.org These studies, using DFT calculations, determine the preferred site by comparing the thermodynamic stability of the resulting protonated species (cations). semanticscholar.org Research indicates that for the unsubstituted 1,2,4-triazole ring, the N4 position is the most favorable site for protonation. dnu.dp.ua
In this compound, the N1 position is already substituted. Therefore, the remaining candidates for protonation are the N2 and N4 atoms. Theoretical calculations can precisely predict which of these two nitrogens is more basic by calculating and comparing the proton affinities of each site, thus identifying the most stable cation.
Basicity Studies and Acidity Constants
The basicity and acidity of 1,2,4-triazole derivatives are crucial parameters influencing their chemical reactivity and biological interactions. The 1,2,4-triazole ring possesses both acidic and basic properties due to the presence of pyrrole-type and pyridine-type nitrogen atoms. nih.govnih.gov The 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole form. nih.gov The acidity of the N-H proton allows derivatives to act as weak acids, while the lone pair of electrons on the sp2-hybridized nitrogen atoms confers basic character.
The acidity constants (pKa) of 1,2,4-triazole derivatives can be determined experimentally through methods like potentiometric titration in non-aqueous solvents. asianpubs.org For instance, various 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been titrated with tetrabutylammonium (B224687) hydroxide (B78521) in solvents like isopropyl alcohol, acetonitrile, and N,N-dimethyl formamide (B127407) (DMF) to determine their pKa values. asianpubs.org Such studies reveal that the acidity of a compound is influenced by both the electronic effects of its substituents and the properties of the solvent medium. asianpubs.org The introduction of a tert-butyl group at the N1 position of the triazole ring, as in this compound, is expected to influence the electron density of the ring and thus its acidity and basicity.
Theoretical methods, particularly Density Functional Theory (DFT), are also employed to study protonation. dnu.dp.ua Quantum-chemical investigations into the basicity of related azoles, such as 1-(tert-butyl)-1H-tetrazole, have been performed to understand their coordination chemistry with metal ions. researchgate.net These studies calculate the proton affinity and analyze how electronic structure relates to the basicity of the nitrogen atoms in the heterocyclic ring. researchgate.net For 1,2,4-triazole, DFT calculations can identify the most likely sites for protonation by analyzing reactivity descriptors to find nucleophilic regions where interactions with acids would occur. dnu.dp.ua
Reactivity and Mechanism Prediction
Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the reactivity of organic molecules like this compound. mdpi.com By calculating various reactivity indices, chemists can gain semiquantitative insights into reaction mechanisms, regioselectivity, and chemoselectivity. imist.maimist.ma Key global indices include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). imist.ma
Electronic Chemical Potential (μ) and Chemical Hardness (η) : These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The chemical potential indicates the escaping tendency of electrons, while hardness measures the resistance to charge transfer.
Global Electrophilicity (ω) : This index quantifies the ability of a molecule to accept electrons.
Global Nucleophilicity (N) : This index, often referenced against a standard like tetracyanoethylene (B109619) (TCE), measures the electron-donating ability of a molecule. imist.ma Organic molecules can be classified based on their N value as strong (N > 3.0 eV), moderate (2.0 ≤ N ≤ 3.0 eV), or marginal (N < 2.0 eV) nucleophiles. mdpi.com
In addition to these global indices, local reactivity is analyzed using condensed indices like the Parr functions (Pk+ and Pk-). These functions, derived from the analysis of Mulliken atomic spin densities, identify the most electrophilic and nucleophilic sites within a molecule, which is crucial for predicting regioselectivity in reactions like cycloadditions. mdpi.comimist.ma For example, in the DFT study of a [3+2] cycloaddition involving a triazole derivative, analysis of Parr functions indicated the specific atoms that would most likely interact between the reacting molecules. imist.ma
Table 1: Conceptual DFT Reactivity Indices (Illustrative) Note: The following data is illustrative of typical values obtained for related triazole derivatives in DFT studies and not specific experimental values for this compound.
| Index | Description | Typical Value Range (eV) | Reference |
| μ (Chemical Potential) | Tendency of electron escape | -3.0 to -4.0 | imist.ma |
| η (Chemical Hardness) | Resistance to change in electron distribution | 5.0 to 7.0 | imist.ma |
| ω (Electrophilicity) | Electron-accepting capacity | 1.0 to 1.5 | mdpi.comimist.ma |
| N (Nucleophilicity) | Electron-donating capacity | 1.0 to 3.5 | mdpi.comimist.ma |
Potential Energy Surface (PES) Exploration of Reaction Pathways
The exploration of the Potential Energy Surface (PES) is a fundamental computational technique used to map out the energetic landscape of a chemical reaction. For reactions involving this compound, this analysis helps to identify all possible reaction pathways, including different chemo- and regioselective channels. imist.maimist.ma
By using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G(d,p), stationary points on the PES are located and characterized. imist.maresearchgate.net These points include the reactants, products, any intermediates, and the transition states that connect them. The analysis of the energies associated with these different pathways allows researchers to determine which route is kinetically and thermodynamically favored. imist.ma For instance, in a study of a [3+2] cycloaddition reaction between a triazole and an azide, the PES exploration showed the reaction to be highly chemoselective and meta-regioselective, which was in agreement with experimental results. imist.maimist.ma The analysis also reveals whether a reaction proceeds through a one-step mechanism or involves multiple steps with discrete intermediates. imist.ma
The transition state (TS) is the point of highest energy along a reaction coordinate, representing the critical barrier that must be overcome for a reaction to proceed. A detailed analysis of the TS is essential for understanding reaction mechanisms and kinetics. imist.ma Computational chemists locate TS structures on the potential energy surface and characterize them through frequency calculations. imist.ma A true transition state is confirmed by the presence of one and only one imaginary frequency in its vibrational spectrum, which corresponds to the motion of the atoms along the reaction coordinate. imist.ma
Once a TS is located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. imist.ma These calculations trace the minimum energy path downhill from the TS in both forward and reverse directions. A successful IRC calculation confirms that the identified TS correctly connects the reactants (or intermediates) with the products (or subsequent intermediates) on the PES. imist.ma The geometric parameters of the TS, such as the lengths of forming and breaking bonds, provide detailed insight into the structure of the activated complex. For example, in cycloaddition reactions, the bond lengths in the TS can indicate whether the formation of new single bonds is synchronous or asynchronous. researchgate.net
Coordination Chemistry and Metal Complexes of 1 Tert Butyl 1h 1,2,4 Triazole
Ligand Properties of 1-tert-butyl-1H-1,2,4-triazole
The coordination behavior of this compound is dictated by the electronic properties of the triazole ring and the steric demands of the tert-butyl substituent.
Coordination Sites and Modes
1,2,4-triazoles are a class of heterocyclic compounds that are recognized as adaptable ligands in the field of coordination chemistry. isres.org They possess three nitrogen atoms, making them capable of coordinating with metal ions in several ways. scispace.com The primary coordination sites are the nitrogen atoms of the triazole ring. Depending on the metal center, counter-ions, and reaction conditions, this compound can exhibit different coordination modes:
Monodentate Coordination: In many instances, 1-alkyl-1,2,4-triazoles, where the alkyl substituent cannot coordinate to the metal, form mononuclear complexes. scite.ai This suggests a monodentate coordination mode, where only one nitrogen atom of the triazole ring binds to the metal center. This is particularly prevalent in complexes with copper(II) halides. scite.ai
Bridging Ligand: The 1,2,4-triazole (B32235) ring is well-known for its ability to act as a bridging ligand, connecting two metal centers through its N1 and N2 atoms. mdpi.com This bridging capability can lead to the formation of polynuclear complexes and coordination polymers. mdpi.comtennessee.edu For instance, a binuclear copper(II) complex has been synthesized where the 1,2,4-triazole ring of a more complex derivative bridges two copper atoms. nih.gov Similarly, a closely related ligand, 1-(4-(N-tert-Butyl-N-aminoxylphenyl))-1H-1,2,4-triazole, forms cyclic 2:2 dimeric complexes with several transition metals, highlighting the bridging potential of the 1,2,4-triazole core. nih.govacs.org
Influence of the tert-Butyl Group on Steric and Electronic Properties
The presence of the tert-butyl group at the N1 position of the triazole ring significantly impacts its properties as a ligand.
Steric Hindrance: The tert-butyl group is sterically bulky. This steric hindrance can influence the coordination geometry of the resulting metal complexes, potentially favoring the formation of mononuclear complexes over polymeric structures by impeding the close approach of multiple metal centers. scite.ai The bulky nature of the tert-butyl group can also create a hydrophobic microenvironment around the metal center in the resulting complex. ub.edu
Electronic Effects: While the primary influence of the tert-butyl group is steric, it can also have a modest electronic effect. As an alkyl group, it is weakly electron-donating, which can slightly increase the electron density on the triazole ring and influence the strength of the metal-ligand bond.
Synthesis and Characterization of Transition Metal Complexes
The reaction of this compound with various transition metal salts leads to the formation of a range of coordination compounds.
Complexes with Copper(II) Ions
Research has shown that 1-alkyl-1,2,4-triazoles can form mononuclear copper(II) halide complexes with the general formula CuX₂Lₙ (where X is a halogen, L is the triazole ligand, and n can be 2 to 4). scite.ai While specific examples for this compound are part of this broader class, detailed characterization of such complexes is an area of ongoing research. In a related context, a binuclear copper(II) complex containing a more elaborate 1,2,4-triazole-based ligand has been synthesized and structurally characterized, demonstrating the affinity of the triazole core for copper(II) ions and its capacity to mediate magnetic interactions. nih.gov The synthesis of copper complexes with 1,2,4-triazole derivatives can be achieved through various methods, including copper-catalyzed reactions. isres.orgnih.gov
Complexes with Other Transition Metals (e.g., Mn, Ni, Co, Fe, Ir, Pt, Zn, Cd, Hg)
The versatility of the 1,2,4-triazole scaffold allows for the formation of complexes with a wide array of transition metals. tennessee.edu
Manganese (Mn), Nickel (Ni), and Cobalt (Co): A derivative, 1-(4-(N-tert-Butyl-N-aminoxyl)phenyl)-1H-1,2,4-triazole, has been shown to form isostructural cyclic dimeric complexes with manganese(II), nickel(II), and cobalt(II). nih.govacs.org These complexes exhibit interesting magnetic properties, with the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) being dependent on the metal ion. nih.govacs.org Trinuclear complexes of Mn(II), Co(II), and Ni(II) with other bridging 1,2,4-triazole derivatives have also been synthesized and studied for their magnetic properties. mdpi.com
Iron (Fe): Iron complexes with 1,2,4-triazole-dithiocarbamato ligands have been synthesized and have shown potential as antifungal agents. researchgate.net
Iridium (Ir) and Platinum (Pt): While specific complexes with this compound are not extensively documented in the provided results, related triazole-based ligands have been used to synthesize cationic iridium(III) complexes. acs.org
Zinc (Zn), Cadmium (Cd), and Mercury (Hg): The coordination chemistry of 1,2,4-triazole derivatives with Group IIB metals (Zn, Cd, Hg) has been a subject of review, indicating a rich and varied structural chemistry. rsc.org Hydrothermal synthesis methods have yielded a variety of zinc(II) and cadmium(II) complexes with the 1,2,4-triazolate anion, forming diverse two- and three-dimensional structures. nih.gov Studies on other 1,2,4-triazole Schiff base derivatives have also reported the synthesis and characterization of their complexes with Co(II), Ni(II), Cu(II), Pd(II), and Cd(II). ekb.eg
Below is a table summarizing some of the reported transition metal complexes with 1,2,4-triazole derivatives.
| Metal Ion | Ligand | Complex Type | Reference |
| Cu(II) | 1-alkyl-1,2,4-triazoles | Mononuclear Halide Complexes | scite.ai |
| Mn(II) | 1-(4-(N-tert-Butyl-N-aminoxyl)phenyl)-1H-1,2,4-triazole | Dimeric | nih.govacs.org |
| Ni(II) | 1-(4-(N-tert-Butyl-N-aminoxyl)phenyl)-1H-1,2,4-triazole | Dimeric | nih.govacs.org |
| Co(II) | 1-(4-(N-tert-Butyl-N-aminoxyl)phenyl)-1H-1,2,4-triazole | Dimeric | nih.govacs.org |
| Fe(III) | 1,2,4-triazole-1-carbodithioate | Mononuclear | researchgate.net |
| Zn(II) | 1,2,4-triazolate | Polymeric Frameworks | nih.gov |
| Cd(II) | 1,2,4-triazolate | Polymeric Frameworks | nih.gov |
Direct Synthesis Methods for Coordination Compounds
The synthesis of coordination compounds with this compound typically involves direct reaction between the ligand and a suitable metal salt in an appropriate solvent. This straightforward approach allows for the self-assembly of the complex.
A general procedure for the synthesis of such complexes can be described as follows:
Dissolving the this compound ligand in a suitable solvent, such as ethanol (B145695) or methanol (B129727).
Adding a solution of the desired metal salt (e.g., copper(II) chloride, manganese(II) perchlorate) to the ligand solution, often in a specific stoichiometric ratio.
The reaction mixture is typically stirred at room temperature or heated to facilitate the complex formation.
The resulting coordination compound may precipitate out of the solution directly or can be isolated by slow evaporation of the solvent.
For example, copper-catalyzed one-pot methods have been developed for the synthesis of 3,5-disubstituted-1,2,4-triazoles, which can then be used to form complexes. nih.gov Hydrothermal synthesis has also proven to be an effective method for generating crystalline coordination polymers of 1,2,4-triazole derivatives with zinc and cadmium. nih.gov
Structural Elucidation of Coordination Polyhedra
The arrangement of ligands around a central metal ion, known as the coordination polyhedron, is fundamental to understanding the properties of a coordination complex. In complexes involving this compound, a variety of geometries are observed, influenced by the metal ion, ancillary ligands, and counterions.
Geometries of Metal Centers (e.g., square-pyramidal, octahedral)
The coordination geometry of the metal center in complexes with 1,2,4-triazole derivatives can vary significantly. For instance, studies on transition metal complexes with a new Schiff base derived from 1,2,4-triazole have shown that Pd(II) complexes tend to adopt a square planar geometry, while Cu(II), Co(II), and Ni(II) complexes are typically octahedral, and Cd(II) complexes are tetrahedral. ekb.eg In trinuclear metal complexes with sulfonate-functionalized 1,2,4-triazole derivatives, the central metal cation is found in an octahedral MN6 configuration, while the terminal metal cations exhibit an MN3O3 fac-octahedral geometry. mdpi.com
Role of Ancillary Ligands and Counterions
Ancillary ligands and counterions are crucial in determining the final structure of coordination polyhedra. Ancillary ligands, which are any ligands in a complex other than the primary ligand of interest, can influence the coordination number and geometry of the metal center. For example, in the aforementioned trinuclear complexes, water molecules act as ancillary ligands, completing the coordination sphere of the terminal metal ions. mdpi.com The presence of hexafluoroacetylacetonate (hfac) as an ancillary ligand in complexes with 1-(4-(N-tert-Butyl-N-aminoxylphenyl))-1H-1,2,4-triazole leads to the formation of dimeric structures. nih.gov
Counterions, which are present to balance the charge of the complex, can also play a structural role through electrostatic interactions and hydrogen bonding. In the case of the trinuclear polyanions with sulfonate-functionalized 1,2,4-triazole, dimethylammonium cations act as counterions. mdpi.com The nature and size of the counterion can influence the packing of the complexes in the solid state, which in turn can affect their bulk properties. The tert-butyl group on the this compound ligand itself provides significant steric bulk, which influences the compound's reactivity and how it packs in a crystal lattice. ontosight.ai
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes are intrinsically linked to their structure. The d-orbitals of the metal ion are split in energy by the ligand field, leading to specific electronic transitions and magnetic behaviors.
Spectroscopic Analysis of Electronic Transitions
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. 1H, 13C, and 15N NMR spectra have been used to establish the structure of derivatives of 1,2,4-triazole. vibgyorpublishers.orgurfu.ru In rhodium(I) complexes with a triazole-based N-heterocyclic carbene, 13C and 31P NMR were used to characterize the compound. nih.gov Infrared (IR) spectroscopy provides information about the vibrational modes of the ligands and can indicate how they are coordinated to the metal ion. asianpubs.orgnih.gov The photophysical properties of metal complexes bearing 1,2,3-triazole-based ligands have also been a focus of research, particularly for d6 metals like rhenium(I), iron(II), ruthenium(II), osmium(II), and iridium(III). hud.ac.uk
Investigations of Magnetic Coupling and Exchange Mechanisms
The magnetic properties of polynuclear complexes containing 1,2,4-triazole ligands are of particular interest. The triazole ring can mediate magnetic exchange interactions between metal centers. In the case of the dimeric complexes of 1-(4-(N-tert-Butyl-N-aminoxylphenyl))-1H-1,2,4-triazole with Mn(II), Ni(II), and Co(II), the exchange between the metal ion and the nitroxide radical (NIT) is strongly antiferromagnetic. nih.gov The intradimer exchange coupling between the M-NIT units was found to be ferromagnetic for the Mn complex and antiferromagnetic for the Ni and Co complexes. nih.gov This behavior is consistent with a spin polarization mechanism that links the M-NIT units through the conjugated π-system of the radical. nih.gov
In the trinuclear complexes with sulfonate-functionalized 1,2,4-triazole, dominant intramolecular antiferromagnetic interactions were observed, leading to a paramagnetic ground state. mdpi.com The magnetic susceptibility data for these complexes were successfully modeled using a simple isotropic Hamiltonian for a centrosymmetric linear trimer. mdpi.com These studies provide valuable insights into how the structure of the triazole ligand and the nature of the metal ion influence the magnetic properties of the resulting complexes, which is crucial for the design of new magnetic materials.
Mechanistic Investigations of Chemical Reactions Involving 1 Tert Butyl 1h 1,2,4 Triazole
Cycloaddition Reactions
While the 1,2,4-triazole (B32235) ring is frequently synthesized via [3+2] cycloaddition reactions, its participation as a reactant in such processes is less common. researchgate.netisres.orgrjptonline.org However, derivatives of 1-tert-butyl-1H-1,2,4-triazole, specifically N-heterocyclic carbenes (NHCs), exhibit unique and complex reactivity that includes cleavage and subsequent tandem transformations. arkat-usa.org
Direct participation of the this compound ring in classical Huisgen-type 1,3-dipolar cycloadditions is not extensively documented. The aromatic stability of the triazole ring makes it a reluctant participant. However, a notable reaction pathway emerges from the corresponding N-heterocyclic carbene, 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidene. arkat-usa.org These stable carbenes, upon heating, can undergo a tandem autotransformation. This process begins with the cleavage of the triazole ring to generate a benzonitrile (B105546) and a carbodiimide (B86325) intermediate. The carbodiimide then reacts with another molecule of the parent carbene in a subsequent step, which can be considered a formal cycloaddition, to form a 5-amidino-1,2,4-triazole. arkat-usa.orgutexas.edu
This tandem sequence is a unique manifestation of the triazole ring's latent reactivity, where it serves as a precursor to reactive intermediates that then engage in further transformations. arkat-usa.org The reaction of the carbene derived from 1-tert-butyl-1,2,4-triazole with other electrophiles like diphenylcarbodiimide, acetonitrile, and diphenyldiazomethane has also been described. arkat-usa.orgutexas.edu
In the context of the tandem autotransformation of 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, regioselectivity is dictated by the nature of the intermediates. The initial cleavage of the carbene is a defined process, leading to specific nitrile and carbodiimide fragments. The subsequent reaction of the carbodiimide with an intact carbene molecule proceeds via nucleophilic attack of the carbene's lone pair on the central carbon of the carbodiimide, leading to a single, well-defined amidino-triazole product. arkat-usa.org
For the more conventional synthesis of 1,2,4-triazoles via cycloaddition, regioselectivity is a critical factor. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of catalyst can direct the formation of different regioisomers. Silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas copper(II) catalysis favors the formation of 1,5-disubstituted isomers. isres.orgorganic-chemistry.org Similarly, the reaction of nitrile imines with guanidine (B92328) derivatives proceeds with excellent regioselectivity to form 3-amino-1,2,4-triazoles. nih.gov
Nucleophilic Substitution Reactions
The this compound ring system can participate in nucleophilic substitution reactions in two primary ways: either as a nucleophile through its nitrogen atoms or as an electrophile at its carbon atoms. nih.gov
The deprotonated 1,2,4-triazole anion is an ambident nucleophile, with potential reaction sites at the N1 and N4 positions. In the case of alkylation, a classic SN2 reaction, a mixture of 1- and 4-alkylated isomers is typically formed. The bulky tert-butyl group at the N1 position in this compound means it is already alkylated at the thermodynamically favored position. Further alkylation would lead to a charged triazolium salt.
For the parent 1H-1,2,4-triazole, direct alkylation typically favors the N1-substituted product. chemicalbook.com The regioselectivity of this nucleophilic attack is highly dependent on the reaction conditions, particularly the base and solvent used.
Conversely, the carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to their proximity to two electronegative nitrogen atoms. nih.govchemicalbook.com This π-deficiency makes them susceptible to nucleophilic attack, especially if a good leaving group is present at one of these positions. In some systems, such as halogenated triazolopyrazines, this can lead to unusual tele-substitution, where the nucleophile attacks a different position on the heterocyclic system, triggering a rearrangement and expulsion of the leaving group from a distant site. acs.org
Oxidative Coupling Processes
N-substituted 1,2,4-triazoles, including the 1-tert-butyl derivative, can undergo direct C-H functionalization via oxidative coupling reactions. These methods provide a powerful and atom-economical way to introduce new substituents onto the triazole core without pre-functionalization. rsc.org
A key example is the palladium-catalyzed direct C-H arylation. In this process, 1-alkyl-1,2,4-triazoles react with aryl halides to selectively form 5-aryl-1-alkyl-1,2,4-triazoles. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the C5 proton, being the most acidic, is preferentially removed. rsc.orgresearchgate.net This strategy allows for the regioselective synthesis of complex 3,5-diaryltriazoles. researchgate.net
Another documented oxidative coupling is an iodine-promoted intramolecular C-H amination. In this reaction, a 1-alkyl-4-(2-aminophenyl)-4H-1,2,4-triazolium salt undergoes an oxidative cyclization to form a fused benzo nih.govresearchgate.netimidazo[2,1-c] arkat-usa.orgutexas.eduresearchgate.nettriazole scaffold. This transformation constructs a new imidazole (B134444) ring by forming a C-N bond under oxidative conditions. nih.gov
Reaction Kinetics and Thermodynamic Profiles
The thermodynamic stability and reaction kinetics of processes involving 1,2,4-triazoles have been investigated through computational studies, primarily using Density Functional Theory (DFT). The 1H-1,2,4-triazole tautomer is known to be more stable than the 4H-tautomer. nih.gov Theoretical studies on nitro-1,2,4-triazole derivatives show that the C-N and N-N bonds of the ring are the typical points of initial cleavage during thermal decomposition, with bond dissociation energies (BDEs) providing a measure of the ring's stability. nih.gov
Kinetic studies of the N-alkylation of 1,2,4-triazole reveal the factors controlling regioselectivity. The reaction proceeds via competing pathways to the N1 and N4 products. Computational analysis shows that the transition state leading to the N1 isomer is generally lower in energy, explaining its typical prevalence as the major product. The free energy of activation for the N-benzylation of 1,2,4-triazolate has been calculated, providing a quantitative basis for understanding the reaction rate and selectivity.
The table below presents computed activation and reaction free energies for the N-benzylation of 1,2,4-triazolate, illustrating the kinetic preference for N1 substitution.
| Parameter | N1-Attack | N4-Attack |
| Activation Free Energy (ΔG‡) | 18.0 kcal/mol | 19.4 kcal/mol |
| Reaction Free Energy (ΔGr) | -21.1 kcal/mol | -18.0 kcal/mol |
Data derived from computational studies on the benzylation of 1,2,4-triazolate in MeCN. The lower activation energy for N1 attack indicates it is the kinetically favored pathway.
Influence of Solvent and Catalyst on Reaction Outcomes
Solvents and catalysts exert profound control over the mechanistic pathways and outcomes of reactions involving this compound and its parent scaffold. This is most evident in nucleophilic substitution reactions.
In the N-alkylation of 1,2,4-triazole, the choice of base (catalyst) and solvent is crucial for controlling the N1/N4 regioselectivity. While many conditions favor the N1 isomer, certain organocatalysts can invert this selectivity. For example, using the strong, non-nucleophilic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) consistently provides high yields of the N1-alkylated product. In contrast, amidinium and guanidinium-based organocatalysts can act as phase-transfer agents that form tight ion pairs with the triazolate anion. This selective ion-pairing can block the N1 position, leading to a dramatic reversal of regioselectivity and favoring the formation of the N4-alkylated isomer.
For oxidative C-H arylation reactions, the catalyst system is paramount. These reactions are typically catalyzed by palladium complexes. The choice of ligand, such as bulky phosphines like Ad₂(nBu)P, and the specific base used (e.g., K₂CO₃ or pivalic acid as a co-catalyst) are critical for achieving high efficiency and regioselectivity at the C5 position. rsc.orgresearchgate.net Similarly, copper-based catalysts are often employed for N-arylation reactions, with the choice of solvent and ligand again being key to obtaining high yields.
The table below summarizes the effect of different bases on the regioselectivity of the N-alkylation of 1,2,4-triazole.
| Base (Catalyst) | Solvent | Regioisomeric Ratio (N1:N4) |
| NaH | DMF | 90:10 |
| DBU | THF | ~90:10 |
| TBD | MeCN | 48:52 |
| Amidinium Catalyst | Dichloromethane | 6:94 |
This table illustrates how catalyst choice can dramatically shift the reaction outcome from the thermodynamically favored N1 product to the kinetically disfavored N4 product.
Structure Activity Relationship Sar Studies and Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is widely utilized in the design and optimization of novel drug candidates, including those based on the 1,2,4-triazole (B32235) scaffold. d-nb.info For 1,2,4-triazole derivatives, QSAR investigations have proven to be a valuable tool for predicting biological activities and understanding the structural requirements for potency. d-nb.info
The process involves calculating a wide array of molecular descriptors for a set of compounds with known activities. d-nb.info These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic features. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links these descriptors to the observed biological activity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. researchgate.net These methods analyze the 3D structural features of molecules, like electrostatic and steric fields, and correlate them with biological activity. researchgate.net For instance, a 3D-QSAR study on a series of novel triazole derivatives as antifungal agents against Cryptococcus neoformans yielded robust models with high predictive power. researchgate.net The models were validated internally, showing good cross-validation correlation coefficients (q²) of 0.560 (CoMFA) and 0.571 (CoMSIA), and strong conventional correlation coefficients (R²) of 0.881 and 0.886, respectively, indicating a reliable relationship between the structural features and antifungal activity. researchgate.net Such models provide critical insights for designing new compounds with potentially enhanced efficacy. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the target protein or receptor). d-nb.info This method is instrumental in structure-based drug design, offering insights into the binding mode and interaction patterns between a ligand, such as a 1-tert-butyl-1H-1,2,4-triazole derivative, and its biological target. d-nb.inforesearchgate.net
Molecular docking simulations are frequently used to predict the binding affinities of triazole derivatives to various protein targets. A lower binding energy, typically expressed in kcal/mol, suggests a more stable and favorable interaction between the ligand and the protein. One of the most common targets for azole-based antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govresearchgate.net Docking studies have repeatedly investigated the interaction of 1,2,4-triazole derivatives with CYP51 to rationalize their antifungal activity. researchgate.netresearchgate.netnih.gov
Other protein targets have also been explored. For example, in the search for new anti-tubercular agents, molecular docking was used to evaluate 1,2,4-triazole analogues against DNA gyrase, an essential enzyme for bacterial DNA replication. d-nb.info Similarly, studies have explored the inhibition of the MurB enzyme in E. coli as a potential antibacterial mechanism. researchgate.net The ability of triazole derivatives to inhibit EGFR tyrosine kinase has also been investigated in the context of anticancer activity. pensoft.net These predictive models help prioritize compounds for synthesis and biological testing.
| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 1-allyl-3-(allylthio)-5-(tert-butyl)-1H-1,2,4-triazole | DNA gyrase (Anti-tubercular) | -6.2104 | d-nb.info |
| 1,2,3-Triazole-tetrazole hybrid | SARS-CoV-2 Main Protease (6LU7) | Higher ligand-target interactions noted | frontiersin.org |
| Functionalized 1,2,3-triazole derivatives | SARS-CoV-2 Main Protease (6LU7) | -6.0 to -8.8 | frontiersin.org |
| Coumarin-triazole derivative (40) | Gyrase Enzyme (Antibacterial) | -6.3 to -7.2 | frontiersin.org |
Beyond predicting binding affinity, molecular docking provides a detailed, atomic-level view of the interactions within the receptor's binding pocket. The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with their biological targets. pensoft.net
The nitrogen atoms of the triazole ring are particularly important, as they can act as hydrogen bond acceptors, forming critical connections with amino acid residues in the active site. pensoft.net For example, in a docking study of a highly active triazole compound against DNA gyrase, the visualization of the ligand-protein complex revealed the formation of five conventional hydrogen bonds with the receptor. d-nb.info The analysis of these key interactions is fundamental to understanding the SAR and guides the rational design of more potent and selective inhibitors. For instance, docking studies of antifungal triazoles with CYP51 have rationalized the importance of specific side chains for activity, showing how they fit into the binding pocket and interact with key residues. nih.gov
| Compound | Protein Target | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Compound 19 (1,2,4-triazole analogue) | DNA gyrase | Not specified | Five conventional hydrogen bonds | d-nb.info |
| Compound 64 ( d-nb.infotriazolo[4,3-b] d-nb.infotetrazine derivative) | c-Met kinase | Not specified | Three hydrogen bonding interactions | nih.gov |
Conformational Effects of the tert-Butyl Group on Molecular Recognition
The tert-butyl group is a prominent substituent in medicinal chemistry due to its distinct steric and electronic properties. Its inclusion in a molecule like 1H-1,2,4-triazole has significant conformational effects that directly influence molecular recognition and biological activity. The primary characteristic of the tert-butyl group is its significant steric bulk, which enhances lipophilicity and can improve membrane permeability.
This bulkiness also imparts a high degree of conformational rigidity to the molecule. researchgate.net Studies on related structures, such as calixarenes, show that derivatization with bulky groups like tert-butyl leads to conformationally rigid compounds. researchgate.net This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The conformational rigidity conferred by the tert-butyl group has been shown to influence the planarity of the attached triazole ring.
The steric presence of the tert-butyl group can be a double-edged sword. While it can enhance binding by engaging in favorable hydrophobic interactions within a binding pocket, it can also cause steric clashes that hinder binding. For example, docking studies have predicted that the tert-butyl group can cause steric clashes with the target protein cytochrome P450. However, in other systems, it has been found to be beneficial; a study on triazole derivatives as enzyme inhibitors found that the tert-butyl group enhanced binding affinity to the human Pregnane X Receptor (PXR). Furthermore, computational analysis of calix arene derivatives demonstrated that the presence of a bulky axial alkyl group, such as tert-butyl, can destabilize certain conformations (e.g., the 'cone' conformation) and favor others (e.g., the '1,2-alternate' conformation), thereby dictating the molecule's preferred shape for receptor binding. acs.org
Strategic Derivatization for Modulating Molecular Recognition and Specificity
Strategic derivatization involves the targeted chemical modification of a lead compound to improve its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The this compound scaffold serves as a valuable starting point for such modifications. The goal is to optimize interactions with the target receptor while minimizing off-target effects.
One common strategy is molecular hybridization, where the triazole core is combined with other pharmacologically active fragments. nih.gov This approach aims to create a new molecule with synergistic or enhanced activity. Examples include:
Addition of Amino Acid Fragments: The introduction of amino acid structures to a triazole molecule was shown to enhance the interaction force between the drug and the CYP51 enzyme, improving antifungal efficacy. mdpi.com
Synthesis of Bis-triazoles: Linking two triazole moieties can lead to compounds with potent antimicrobial activity. researchgate.net
Conjugation with Other Heterocycles: The synthesis of carbazole-triazole conjugates has produced compounds with potent antifungal actions. nih.gov Similarly, linking the triazole core to piperazine (B1678402) or piperidine (B6355638) carboxylates has yielded potential agonists for the GPR119 receptor, a target for type-2 diabetes. nih.gov
These modifications are often guided by SAR and computational studies. nih.gov By understanding which parts of the molecule are critical for binding and which can be altered, chemists can rationally design derivatives with improved molecular recognition and greater specificity for the intended biological target. pensoft.net
Applications in Catalysis and Materials Science
1-tert-butyl-1H-1,2,4-triazole as a Ligand in Catalysis
The nitrogen atoms in the 1,2,4-triazole (B32235) ring possess lone pairs of electrons that can coordinate with transition metal ions, forming stable complexes. The tert-butyl group, being sterically bulky, can influence the geometry and reactivity of these metal complexes, leading to enhanced catalytic activity and selectivity.
Homogeneous and heterogeneous catalysts comprising 1,2,4-triazole ligands and transition metals have been described for various organic transformations, including the oxidation of hydrocarbons and aziridation of olefins. google.com These catalysts can be formed by reacting a 1,2,4-triazole ligand with a transition metal compound, such as those containing iron, copper, or manganese. google.com The resulting complexes can then be used to catalyze reactions like the selective oxidation of methane (B114726) to methanol (B129727) and the formation of aminoalcohols from alkenes under mild conditions. google.com
In the context of aziridination, which is the formation of a three-membered ring containing a nitrogen atom, catalysts based on transition metals and nitrogen-containing heterocyclic ligands are of significant interest. While specific studies detailing the performance of this compound in these reactions are not abundant, the general principles of using 1,2,4-triazole ligands are well-established. For instance, copper-catalyzed aziridination can be facilitated by ligands that stabilize the active copper species. google.com The development of highly enantioselective organocatalytic aziridination of α,β-unsaturated aldehydes has also been a focus of research, where chiral catalysts mediate the formation of β-formyl aziridines with high diastereoselectivity and enantiomeric excess. researchgate.net
Research into catalysts for these transformations is ongoing, with a focus on improving efficiency, selectivity, and the use of environmentally benign reagents. The table below summarizes the types of transformations catalyzed by transition metal complexes with 1,2,4-triazole-type ligands.
| Catalytic Reaction | Transition Metal | Ligand Type | Substrate | Product | Reference |
| Hydrocarbon Oxidation | Fe(II), Fe(III), Cu(I), Cu(II), Mn(II) | 1,2,4-Triazole derivatives | Methane | Methanol | google.com |
| Aziridination | Copper | 1,2,4-Triazole derivatives | Olefin | Aziridine | google.com |
| Asymmetric Aziridination | Organocatalyst | Chiral amines | α,β-Unsaturated aldehydes | β-Formyl aziridines | researchgate.net |
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The efficiency and rate of this reaction can be significantly enhanced by the use of copper(I)-stabilizing ligands. While the product of this reaction is a 1,2,3-triazole, ligands based on the 1,2,4-triazole scaffold, as well as those containing tert-butyl groups, have been investigated for their ability to accelerate the CuAAC reaction.
The bulky tert-butyl group on the triazole ligand is believed to play a crucial role in preventing the polymerization of copper acetylides, which can lead to the formation of unreactive species. acs.org This steric hindrance helps to maintain the catalytic activity of the copper center. Several tris(triazolylmethyl)amine-based ligands have been developed for this purpose, incorporating tert-butyl groups to enhance their performance. For example, ligands like BTTAA and BTTES, which are derivatives of 1-tert-butyl-1H-1,2,3-triazole, have shown high activity in accelerating the CuAAC reaction. acs.orgd-nb.info
A comparative study of different ligands for the CuAAC reaction highlighted the superior performance of those containing tert-butyl groups. The data below illustrates the percentage of cycloaddition product formed within 30 minutes using different ligands.
| Ligand | Ligand Structure Features | % Cycloaddition (30 min) | Reference |
| BTTAA | Contains two tert-butyl-1H-1,2,3-triazole units and an acetic acid group | > 45% | acs.org |
| BTTES | Contains two tert-butyl-1H-1,2,3-triazole units and a hydrogen sulfate (B86663) group | > 45% | acs.org |
| THPTA | Tris(hydroxypropyltriazolylmethyl)amine | < 15% | acs.org |
| TBTA | Tris(benzyltriazolylmethyl)amine | < 15% | acs.org |
These findings, although focused on 1,2,3-triazole derivatives, underscore the beneficial role of the tert-butyl substituent in designing effective ligands for copper-catalyzed reactions. The principles of steric shielding and catalyst stabilization are directly applicable to ligands based on the this compound scaffold.
Supramolecular Chemistry and Advanced Materials
The ability of this compound to act as a building block in larger molecular architectures has been exploited in supramolecular chemistry and the development of advanced materials. The triazole ring provides sites for hydrogen bonding and metal coordination, while the tert-butyl group can influence the packing and solubility of the resulting structures.
Similarly, the concept of molecular switches, which are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, is an area where triazole derivatives could find application. The coordination of metal ions to the triazole ring can be used as a switching mechanism, altering the conformation and properties of the molecule.
This compound and its derivatives have been used as ligands to create coordination complexes with interesting magnetic and photophysical properties. The 1,2,4-triazole ring is known to be an effective mediator of magnetic exchange interactions between metal centers. mdpi.comresearchgate.net
Research has shown that 1-(4-(N-tert-Butyl-N-aminoxyl)phenyl)-1H-1,2,4-triazole can form dimeric complexes with transition metals like manganese, nickel, and cobalt. nih.gov These complexes exhibit antiferromagnetic exchange between the metal ion and the nitroxide radical. nih.gov The magnetic properties of these materials are influenced by the spin polarization mechanism through the conjugated π-system of the radical ligand. nih.gov
The table below summarizes the magnetic properties of some of these complexes.
| Metal (M) | Exchange Coupling (J/k) | Magnetic Behavior | Reference |
| Mn | +0.53 K | Ferromagnetic intradimer coupling | nih.gov |
| Ni | -3.5 K | Antiferromagnetic intradimer coupling | nih.gov |
| Co | < 0 K | Antiferromagnetic intradimer coupling | nih.gov |
Furthermore, iron(II) complexes with ligands derived from 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde have been synthesized and characterized. iucr.org These complexes exhibit a high-spin state for the Fe(II) ion, which is a key characteristic for certain magnetic materials. iucr.org
In the area of organic light production, 1,2,4-triazole derivatives are known for their electron-transport and hole-blocking properties, which are desirable for use in organic light-emitting diodes (OLEDs). d-nb.info The highly electron-deficient nature of the triazole ring makes these materials suitable for use as electron transport materials in OLEDs, contributing to lower driving voltages and higher efficiencies. mdpi.com
The 1,2,4-triazole moiety has been incorporated into polymer backbones to create materials with enhanced thermal stability and specific functionalities. Coordination polymers can be synthesized using 1,2,4-triazole-based ligands and various metal ions. For instance, a series of coordination polymers with Co(II), Cu(II), Zn(II), and Ni(II) have been prepared using 1,3-phenylenebis(1,2,4-triazole-1-yl)methanone as a ligand. These polymers have shown catalytic activity in the ring-opening polymerization of ε-caprolactone, producing polycaprolactones with high crystallinity and thermal stability.
While this example does not use this compound directly, it demonstrates the utility of the 1,2,4-triazole ring in polymer synthesis. The introduction of a tert-butyl group could further modify the properties of such polymers, for example, by increasing their solubility in organic solvents.
Research has also been conducted on the synthesis of dense 1,2,3-triazole polymers using monomers containing a tert-butyl group. iucr.org These polymers, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), exhibit interesting thermal and fluorescence properties. iucr.org The presence of the 1,2,3-triazole units in the polymer backbone makes them promising as new functional polymers due to the triazole's large dipole moment and ability to act as a hydrogen bond acceptor and a ligand for metal ions. iucr.org
Role as Chemical Intermediates in Academic Synthesis
The compound this compound serves as a versatile and strategic building block in academic synthetic chemistry. Its utility stems from the unique combination of the reactive 1,2,4-triazole core and the sterically demanding tert-butyl group. The triazole ring offers multiple nitrogen atoms that can be functionalized or participate in cyclization reactions, while the tert-butyl group provides significant steric bulk and enhances the metabolic stability of resulting molecules. This structure is particularly valuable in the construction of more elaborate molecular architectures, including complex heterocyclic systems and chiral compounds.
Precursors for Complex Heterocyclic Compounds
A primary application of this compound in academic synthesis is as a precursor to a class of compounds known as N-heterocyclic carbenes (NHCs). These carbenes, which are typically stable at room temperature, are generated from 1-tert-butyl-1H-1,2,4-triazolium salts. The synthesis involves N-alkylation or N-arylation to create the triazolium salt, which is then deprotonated to yield the corresponding carbene. rsc.orgresearchgate.net
These 1,2,4-triazole-based NHCs are highly valued as ligands in organometallic chemistry. They form stable complexes with a variety of transition metals, including palladium, nickel, copper, silver, and gold. researchgate.netresearchgate.netrsc.org The resulting metal-NHC complexes are often used as catalysts in a range of chemical transformations. For instance, palladium(II) complexes bearing NHC ligands derived from 1-tert-butyl-1,2,4-triazole have shown very promising performance in Suzuki–Miyaura cross-coupling reactions. acs.org Similarly, nickel complexes with these ligands have been successfully employed as catalysts for the borylation of aryl bromides. researchgate.net
The versatility of the 1,2,4-triazole scaffold extends to the synthesis of fused heterocyclic systems. For example, 1-alkyl-1H-1,2,4-triazolium N-imides can undergo a one-pot, copper(I)-catalyzed reaction with terminal alkynes to regioselectively produce pyrazolo[5,1-c] researchgate.netacs.orgnih.govtriazole derivatives, demonstrating how the triazole ring can be elaborated into more complex, bicyclic structures. acs.org Furthermore, stable halogenated carbenes, such as 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, can undergo tandem reactions upon heating to form 5-amidino-1,2,4-triazoles, showcasing another pathway to novel heterocyclic compounds. rsc.org
Table 1: Examples of this compound as a Precursor for Complex Heterocyclic Compounds
| Precursor System | Resulting Complex Heterocycle | Application/Significance | Reference |
|---|---|---|---|
| 1-tert-butyl-1,2,4-triazolium salts | Palladium(II) N-heterocyclic carbene complexes | Catalysts for Suzuki–Miyaura cross-coupling reactions. | acs.org |
| 1-tert-butyl-1,2,4-triazolium salts | Nickel(II) N-heterocyclic carbene complexes | Catalysts for the borylation of aryl bromides. | researchgate.net |
| 1-tert-butyl-1,2,4-triazolium salts | Coinage metal (Cu, Ag, Au) N-heterocyclic carbene complexes | Studied for structural properties and potential catalytic use. | rsc.org |
| Halogenated 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes | 5-Amidino-1,2,4-triazoles | Synthesis of new types of heterocyclic compounds via carbene reactions. | rsc.org |
| 1-Alkyl-1,2,4-triazolium N-imides | Pyrazolo[5,1-c] researchgate.netacs.orgnih.govtriazoles | Formation of fused bicyclic heterocyclic systems. | acs.org |
Methodologies for Chiral Compound Synthesis
The 1,2,4-triazole framework is also integral to methodologies aimed at synthesizing chiral compounds. Its rigid structure can serve as a scaffold to control stereochemistry, and it can be incorporated into chiral auxiliaries, catalysts, or target molecules.
One significant approach involves the preparation of chiral 1,2,4-triazolium salts, which serve as precursors to chiral N-heterocyclic carbene catalysts. isres.org These catalysts are then employed in asymmetric synthesis to produce enantiomerically enriched products. The chirality can be introduced by using chiral starting materials for the synthesis of the triazolium salt, for example, by attaching a chiral substituent to one of the nitrogen atoms.
Another strategy utilizes the 1,2,4-triazole moiety as a key component of a larger chiral molecule. Research has demonstrated the synthesis of enantiopure N-protected 1H-1,2,4-triazole-derived α-amino acids. rsc.org In this context, the triazole ring is built upon a chiral backbone derived from a natural amino acid, effectively creating a new, non-natural chiral amino acid with the triazole functioning as a stable, peptide-bond isostere. These building blocks are valuable for creating peptidomimetics with specific conformational properties.
Furthermore, chemoenzymatic methods have been developed to generate chiral triazole derivatives. For instance, racemic 1-(1H-1,2,4-triazol-1-yl)propan-2-ol can be resolved into its separate enantiomers through lipase-catalyzed transesterification. beilstein-journals.org The resulting enantiomerically pure (S)-(+)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol can then be quaternized with various alkyl halides to produce a range of novel, optically active ionic liquids, demonstrating a powerful method for creating chiral materials from a triazole precursor. beilstein-journals.org
Table 2: Methodologies for Chiral Compound Synthesis Involving the 1,2,4-Triazole Core
| Synthetic Methodology | Chiral Compound Type | Role of the 1,2,4-Triazole Moiety | Reference |
|---|---|---|---|
| Asymmetric catalysis | Chiral N-heterocyclic carbene (NHC) precatalysts | Core structure of the chiral triazolium salt ligand. | isres.org |
| Chiral building block synthesis | Enantiopure N-protected 1H-1,2,4-triazole-derived α-amino acids | Incorporated into the amino acid structure, derived from chiral precursors. | rsc.org |
| Chemoenzymatic resolution | Enantiomerically enriched 1-(1H-1,2,4-triazol-1-yl)propan-2-ol and derived chiral ionic liquids | The core heterocyclic ring of the chiral alcohol and subsequent ionic liquids. | beilstein-journals.org |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While traditional methods for synthesizing 1,2,4-triazoles are well-documented, the focus for 1-tert-butyl-1H-1,2,4-triazole is shifting towards the development of more efficient, regioselective, and environmentally benign synthetic routes. rjptonline.orgnih.gov Future research will likely prioritize pathways that offer high yields and purity while minimizing reaction steps and waste.
Key areas of exploration include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407), often without the need for a catalyst. organic-chemistry.org Future work could optimize these conditions for the regioselective synthesis of this compound, significantly reducing reaction times.
One-Pot Reactions: Multi-component, one-pot syntheses are highly desirable for their efficiency. nih.gov Developing a one-pot method that directly yields this compound from simple, readily available starting materials would be a significant advancement. organic-chemistry.orgnih.gov
Advanced Catalysis: Research into novel catalytic systems, such as copper or silver-catalyzed reactions, could provide highly regioselective pathways to the desired 1-substituted isomer over other potential isomers. organic-chemistry.org The alkylation of the 1,2,4-triazole (B32235) ring is a critical step, and investigations have shown that the choice of base and reaction conditions can influence the N1 to N4 isomer ratio. researchgate.net Future studies will focus on catalysts that can exclusively direct alkylation to the N1 position to produce this compound.
Advanced Computational Design and Prediction
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. d-nb.info For this compound, future research will heavily rely on advanced computational methods to design derivatives with tailored properties and to predict their behavior and biological activity. acs.orgresearchgate.net
Future computational efforts will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural features of this compound derivatives and their biological activities. d-nb.inforesearchgate.net This allows for the virtual screening and design of new compounds with enhanced potency as potential therapeutic agents. d-nb.info
Molecular Docking: This technique is crucial for predicting the binding interactions between a ligand and a target receptor, such as an enzyme. acs.orgmdpi.com Future studies will use molecular docking to design this compound derivatives that can act as specific inhibitors for targets in pathogens or cancer cells, for instance, by simulating their fit into the active site of enzymes like cytochrome P450. mdpi.commdpi.com
Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure, stability, and reactivity of molecules. d-nb.info This method can be used to calculate properties like frontier molecular orbital energies and electrostatic potential, which are critical for understanding reaction mechanisms and designing molecules with specific electronic properties for applications in materials science. mdpi.commdpi.com
Table 1: Application of Computational Techniques in Future Research
| Computational Technique | Application in this compound Research | Potential Outcome |
|---|---|---|
| QSAR | Predicting antifungal or anticancer activity based on structural modifications. | Design of more potent and selective therapeutic candidates. d-nb.inforesearchgate.net |
| Molecular Docking | Simulating binding affinity to specific enzyme targets (e.g., CYP51, DNA gyrase). d-nb.infomdpi.com | Identification of novel enzyme inhibitors for drug development. |
| DFT | Calculating electronic properties, orbital energies, and reaction pathways. mdpi.commdpi.com | Understanding reactivity for synthetic optimization and materials design. |
Development of Next-Generation Catalytic Systems
The future of this compound research is intrinsically linked to catalysis in two distinct ways: the development of catalysts for its synthesis and the use of its derivatives as ligands in catalysis.
Catalysis for Synthesis: The development of heterogeneous catalysts, such as copper complexes supported on materials like MCM-41, presents an avenue for creating reusable and efficient systems for synthesizing 1,2,4-triazoles. organic-chemistry.org Future work will aim to adapt these systems for the specific, regioselective production of this compound.
Triazoles as Catalytic Ligands: 1,2,4-Triazolium salts are well-established as stable precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts. acs.org The sterically bulky tert-butyl group on the this compound backbone could lead to NHC ligands with unique steric and electronic properties. Future research will explore the synthesis of these novel triazolium salts and their application in organocatalysis and transition metal catalysis, potentially leading to catalysts with enhanced stability, activity, or selectivity. acs.orguq.edu.au Metal complexes incorporating 1,2,4-triazole derived ligands are also being explored for a range of biological and material applications. researchgate.net
Elucidation of Complex Reaction Mechanisms
A fundamental understanding of reaction mechanisms is critical for optimizing synthetic processes and predicting molecular behavior. For this compound, future research will employ a combination of experimental and computational techniques to unravel the intricacies of its formation and reactivity.
Key areas for mechanistic investigation include:
Regioselectivity of Synthesis: A persistent challenge in the synthesis of N-substituted triazoles is controlling the position of substitution (e.g., N1 vs. N4). researchgate.net Detailed kinetic studies combined with DFT calculations will be essential to fully understand the factors that govern the regioselective formation of the 1-tert-butyl isomer, enabling the rational design of highly selective synthetic protocols.
Mechanism of Action: When designed as a bioactive agent (e.g., an antifungal), it is crucial to understand its molecular mechanism of action. Future studies will go beyond simple screening to elucidate how this compound derivatives interact with their biological targets on a molecular level, which is vital for rational drug design and overcoming resistance. mdpi.com
Catalytic Cycles: For derivatives used as ligands in catalysis, elucidating the complete catalytic cycle is paramount. This involves identifying all intermediates and transition states to understand how the ligand influences the catalyst's activity and selectivity, paving the way for the design of more efficient catalysts.
Emerging Roles in Interdisciplinary Research Fields
The unique structural and electronic properties of this compound make it a candidate for applications beyond its traditional roles. While its foundation lies in medicinal and agrochemical research, its future impact is expected to broaden into several interdisciplinary fields. mdpi.comisres.orgnih.gov
Advanced Materials: The 1,2,4-triazole moiety is a versatile building block for coordination polymers and metal-organic frameworks (MOFs). isres.org The introduction of the bulky tert-butyl group could be used to tune the porosity, stability, and guest-binding properties of such materials. Future research could explore the synthesis of novel polymers and MOFs incorporating this compound for applications in gas storage, separation, or sensing. uq.edu.au
Medicinal Chemistry: While triazoles are known antifungals and antibacterials, the specific properties of the tert-butyl group, such as enhancing metabolic stability, may lead to derivatives with improved pharmacokinetic profiles. nih.gov Future work will likely explore its use in designing novel anticancer, antiviral, or antitubercular agents, where target specificity and drug longevity are critical. mdpi.commdpi.comnih.gov
Agrochemicals: Building on the known fungicidal properties of triazoles, research can focus on developing next-generation agrochemicals. nih.govmdpi.com The this compound scaffold could be used to create more potent and environmentally benign fungicides or herbicides with novel modes of action to combat resistance in phytopathogenic fungi. mdpi.comnih.gov
Q & A
Q. Methodological Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity using (e.g., tert-butyl protons at δ ~1.3 ppm) and mass spectrometry .
- Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to minimize decomposition of the tert-butyl group .
How does the tert-butyl substituent influence the compound’s physicochemical properties and stability?
Basic Research Focus
The tert-butyl group enhances:
Q. Advanced Analysis :
- Computational studies (e.g., DFT) reveal that the tert-butyl group lowers the energy of the HOMO-LUMO gap (ΔE ~5.2 eV), stabilizing the triazole ring against electrophilic attacks .
What spectroscopic and computational methods are most effective for characterizing tautomeric forms of this compound?
Advanced Research Focus
1,2,4-Triazoles exhibit tautomerism, impacting reactivity and binding affinity. For 1-tert-butyl derivatives:
- NMR Spectroscopy : distinguishes tautomers via carbon chemical shifts (e.g., C-3 vs. C-5) .
- IR Spectroscopy : N-H stretching (3200–3400 cm) and ring vibration modes (1500–1600 cm) identify dominant tautomers .
- DFT Calculations : Predict relative stability of tautomers (e.g., 1H-form > 4H-form) using B3LYP/6-311G+(d,p) basis sets .
Q. Methodological Recommendations :
- Standardize assays using clinical isolates and positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like CYP450 or fungal lanosterol demethylase .
What strategies are recommended for computational modeling of this compound’s interactions with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model electronic properties and predict reactive sites .
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability in aqueous environments (e.g., solvation free energy ~-15 kcal/mol) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with His206 in kinase targets) using Schrödinger Suite .
How does the compound’s structure influence its performance in catalysis or material science applications?
Q. Advanced Research Focus
Q. Experimental Design :
- Characterize metal complexes using cyclic voltammetry (e.g., redox peaks at +0.5 V) and single-crystal XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
